

# Anidoxime: A Technical Overview of an Experimental Analgesic

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## Compound of Interest

Compound Name: Anidoxime

Cat. No.: B1667402

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## Introduction

**Anidoxime** is an experimental drug candidate that has been investigated for its potential as an oral analgesic. While it showed some promise in early clinical trials, it has not been widely adopted or extensively studied, leading to a limited availability of in-depth technical data. This guide provides a comprehensive summary of the existing information on **anidoxime**, including its chemical identity, available quantitative data, and likely mechanisms of action based on its therapeutic class.

## Chemical Identity

IUPAC Name: [[3-(diethylamino)-1-phenylpropylidene]amino] N-(4-methoxyphenyl)carbamate is a systematically generated IUPAC name for **anidoxime**. Another commonly cited IUPAC name is 3-(Diethylamino)-1-phenyl-1-propanone O-(4-methoxyphenyl)aminocarbonyloxime.

Synonyms and Identifiers: **Anidoxime** is also known by a variety of other names and identifiers, which are crucial for comprehensive literature and database searches.

Identifier Type	Identifier
CAS Number	34297-34-2[1]
Common Name	Anidoxime
Other Names	Bamoxine, BRL 11870, E 142, USV-E 142[2]
MeSH Entry Terms	anidoxime, 4-MPC-3-DAPO, O-(4-methoxyphenylcarbamoyl)-3-diethylaminopropiophenone oxime

## Quantitative Data

The publicly available quantitative data for **anidoxime** is sparse. The primary source of clinical data comes from a study comparing its analgesic efficacy to dihydrocodeine.

Parameter	Value	Notes	Reference
Molecular Formula	C21H27N3O3	[1]	
Molecular Weight	369.47 g/mol	[1]	
Analgesic Efficacy	No significant difference between anidoxime (75 mg or 100 mg) and dihydrocodeine (50 mg)	Assessed in postoperative pain.	[3]
Side Effects	No side-effects reported at 75 mg and 100 mg doses	In the context of the cited clinical trial.	

## Experimental Protocols

Detailed experimental protocols for the synthesis, analysis, and biological evaluation of **anidoxime** are not readily available in the published literature. However, based on the

chemical structure and the general knowledge of similar compounds, the following methodologies would be appropriate.

## Synthesis

The synthesis of **anidoxime**, being an O-carbamoyl oxime of a propiophenone derivative, would likely involve a multi-step process:

- Mannich Reaction: Synthesis of the 3-(diethylamino)-1-phenyl-1-propanone backbone, likely through a Mannich reaction involving acetophenone, formaldehyde, and diethylamine.
- Oximation: Reaction of the resulting aminoketone with hydroxylamine to form the corresponding oxime.
- Carbamoylation: Acylation of the oxime's hydroxyl group with 4-methoxyphenyl isocyanate to yield the final **anidoxime** product.

## Analytical Methods

For the quantitative analysis of **anidoxime** in biological matrices or pharmaceutical formulations, the following analytical techniques would be suitable:

- High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV or mass spectrometric (MS) detection would be the standard approach for separation and quantification.
- Gas Chromatography-Mass Spectrometry (GC-MS): Derivatization of the molecule might be necessary to improve its volatility and thermal stability for GC analysis.
- Spectroscopic Methods: UV-Vis spectrophotometry could be used for simple quantification in known solutions, while NMR and IR spectroscopy would be essential for structural confirmation.

## Biological Assays for Analgesic Activity

The analgesic properties of **anidoxime** would be evaluated using standard preclinical models of pain:

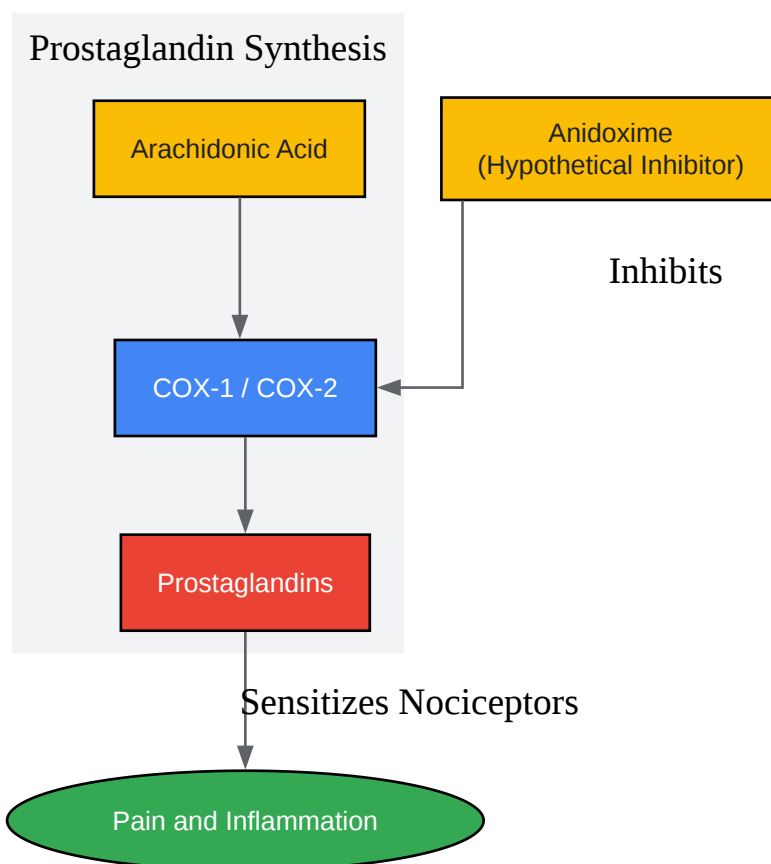
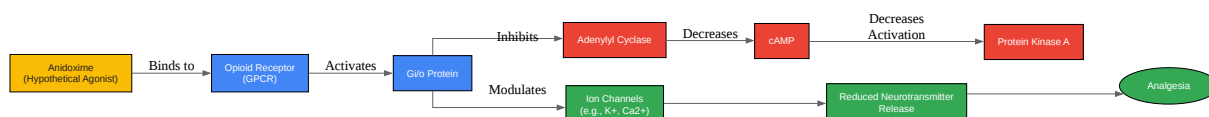
- **Writhing Test:** An acetic acid-induced writhing test in mice is a common screening method for peripheral analgesic activity. The number of writhes (abdominal constrictions) is counted after administration of the test compound and a noxious stimulus.
- **Hot Plate Test:** This test assesses the central analgesic activity by measuring the latency of a mouse or rat to react to a heated surface. An increase in reaction time indicates an analgesic effect.
- **Tail-Flick Test:** Similar to the hot plate test, this method measures the time it takes for an animal to move its tail away from a source of thermal radiation.

## Potential Signaling Pathways

The precise mechanism of action for **anidoxime** has not been elucidated. However, as an analgesic, its activity is likely mediated through one or more of the major pain signaling pathways.

## Opioid Receptor Signaling

Many analgesics exert their effects by interacting with the opioid receptor system. If **anidoxime** has opioid-like properties, it would likely modulate the activity of G-protein coupled opioid receptors (GPCRs), leading to a downstream cascade that inhibits neuronal signaling and reduces the perception of pain.



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[https://www.benchchem.com/product/b1667402#anidoxime-iupac-name-and-synonyms]

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